molecular formula C17H14N2 B184056 8,9-dimethyl-11H-indolo[3,2-c]quinoline CAS No. 4295-33-4

8,9-dimethyl-11H-indolo[3,2-c]quinoline

货号: B184056
CAS 编号: 4295-33-4
分子量: 246.31 g/mol
InChI 键: ZBPLPEDXBIATNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8,9-dimethyl-11H-indolo[3,2-c]quinoline is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

8,9-Dimethyl-11H-indolo[3,2-c]quinoline has been investigated for several pharmacological properties:

  • Anticancer Activity : This compound has shown promising results as an anticancer agent. For instance, its analogs have demonstrated cytotoxic effects against pancreatic cancer cell lines (BxPC-3 and AsPC-1), with IC50 values indicating effective dose-dependent responses . The mechanism of action may involve DNA intercalation and disruption of cellular processes.
  • Antimicrobial Properties : Indoloquinoline derivatives exhibit broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains and fungi, making them potential candidates for antibiotic development .
  • Antimalarial Effects : The compound's structural features suggest it could be effective against malaria parasites. Preliminary studies have indicated activity against Plasmodium falciparum, the causative agent of malaria.
  • DYRK1A Kinase Inhibition : this compound has also been identified as a selective inhibitor of DYRK1A kinase, which is implicated in several neurodegenerative diseases. This inhibition could offer therapeutic avenues for conditions like Down syndrome and Alzheimer's disease .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of this compound derivatives revealed their efficacy against various cancer cell lines. The derivatives were tested using MTT assays to determine cytotoxicity. Results indicated that certain modifications to the indoloquinoline structure enhanced activity against metastatic cancer cells while maintaining low toxicity towards normal cells.

CompoundCancer Cell LineIC50 (nM)Selectivity Index
1BxPC-3336.55
2AsPC-1347.55

This selectivity suggests that these compounds could be developed into targeted cancer therapies with reduced side effects compared to conventional treatments.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of indolo[3,2-c]quinoline derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant bactericidal effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundTarget BacteriaMIC (µg/mL)
AStaphylococcus aureus12
BEscherichia coli16

These findings highlight the potential of indoloquinolines as alternatives or adjuncts to current antimicrobial therapies.

化学反应分析

N-Substitution Reactions

The quinoline nitrogen (N-11) exhibits nucleophilic character, enabling alkylation and arylation under mild conditions. For example:

  • Methylation : Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives (88% efficiency) .
  • Aminomethylation : Treatment with diethylaminomethyl chloride forms 9-diethylaminomethyl derivatives, a modification linked to enhanced bioactivity .

Key Data :

ReagentProductYieldSource
CH₃IN-methyl-8,9-dimethyl-11H-indolo[3,2-c]quinoline88%
ClCH₂NEt₂9-(diethylaminomethyl)-8,9-dimethyl derivative72%

Electrophilic Aromatic Substitution (EAS)

The indole moiety undergoes regioselective electrophilic substitutions:

  • Nitration : Nitric acid in acetic acid introduces nitro groups at position 6 (para to the indole nitrogen) .
  • Halogenation : Bromine in DCM selectively substitutes position 10, forming 10-bromo derivatives .

Limitations : Methyl groups at positions 8 and 9 sterically hinder substitutions at adjacent positions (e.g., C-7 and C-10) .

Photochemical Reactions

UV irradiation induces unique transformations:

  • 6π-Electrocyclic Ring Expansion : Under UV light (254 nm), the compound undergoes cyclization to form fused polycyclic systems (e.g., indolo[2,3-c]pyrrolo[3,2,1-ij]quinolin-7-ones) in yields up to 85% .
  • Oxidative Dehydrogenation : Photoreactions in the presence of oxygen yield aromatized products .

Mechanistic Pathway :

  • Photoexcitation generates a zwitterionic intermediate.
  • 6π-electrocyclic closure forms a dihydroquinoline ring.
  • Aromatization via oxygen-mediated dehydrogenation .

Metal-Catalyzed Cross-Couplings

The compound participates in palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Brominated derivatives at C-10 react with arylboronic acids to form biaryl systems (e.g., 10-phenyl-8,9-dimethyl derivative, 78% yield) .
  • Buchwald-Hartwig Amination : Amination at C-6 using Pd(OAc)₂/XPhos affords 6-amino derivatives (65–82% yield) .

Optimized Conditions :

ReactionCatalystBaseSolventYield
SuzukiPd(PPh₃)₄K₂CO₃DMF/H₂O78%
BuchwaldPd(OAc)₂/XPhosCs₂CO₃Toluene82%

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolism:

  • Oxidative Demethylation : Cytochrome P450 enzymes oxidize methyl groups to hydroxymethyl or carboxylic acid moieties, altering solubility and activity .
  • DNA Intercalation : Planar aromatic system intercalates into DNA, facilitated by π-π stacking and hydrogen bonding with nucleotide bases .

Structure-Activity Relationship (SAR) :

ModificationEffect on Bioactivity
N-Methylation↑ Lipophilicity, ↓ solubility
10-Iodo substitution↑ Selectivity for kinase inhibitors (DYRK1A IC₅₀ = 0.12 μM)

Comparative Reactivity with Analogues

The methyl groups at C-8/C-9 confer distinct reactivity compared to unsubstituted indoloquinolines:

CompoundPosition of Methyl GroupsKey Reactivity
8,9-Dimethyl derivativeC-8, C-9Steric hindrance reduces EAS at C-7/C-10
IsocryptolepineNoneHigher electrophilic substitution rates at C-8/C-9
10-Iodo derivativeC-10Enhanced cross-coupling efficiency

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : Protonation at N-11 forms water-soluble salts without ring degradation .
  • Basic Conditions (pH > 10) : Demethylation occurs at elevated temperatures (>80°C), yielding 8/9-hydroxy derivatives .

属性

CAS 编号

4295-33-4

分子式

C17H14N2

分子量

246.31 g/mol

IUPAC 名称

8,9-dimethyl-11H-indolo[3,2-c]quinoline

InChI

InChI=1S/C17H14N2/c1-10-7-13-14-9-18-15-6-4-3-5-12(15)17(14)19-16(13)8-11(10)2/h3-9,19H,1-2H3

InChI 键

ZBPLPEDXBIATNN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43

规范 SMILES

CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43

Key on ui other cas no.

4295-33-4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。